molecular formula C17H17N3O2S B5677726 N-[(2-phenyl-1,3-oxazol-4-yl)methyl]-2-propyl-1,3-thiazole-4-carboxamide

N-[(2-phenyl-1,3-oxazol-4-yl)methyl]-2-propyl-1,3-thiazole-4-carboxamide

Cat. No. B5677726
M. Wt: 327.4 g/mol
InChI Key: NCHUTOWPEVGZQA-UHFFFAOYSA-N
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Description

Synthesis Analysis

  • Design, Synthesis, and Anticancer Evaluation of Thiazole Derivatives : This study details the synthesis of thiazole derivatives starting from various precursors and evaluates their anticancer activities. Such methodologies could potentially apply to the synthesis of the compound (Ravinaik et al., 2021).

Molecular Structure Analysis

  • New Aryl-1,3-thiazole-4-carbohydrazides and Their Derivatives : This paper discusses the synthesis and anti-HIV activity of arylthiazolyl carbohydrazide analogs, providing insights into molecular structure-function relationships, which could be relevant for understanding the structure of similar compounds (Zia et al., 2012).

Chemical Reactions and Properties

  • Synthesis of Thiazoles via Lawesson's Reagent : The paper describes a chemoselective thionation-cyclization method for synthesizing thiazoles, highlighting the chemical reactions and properties of thiazole derivatives, which may offer parallels to the reactions involving the compound of interest (Kumar et al., 2013).

Physical and Chemical Properties Analysis

  • N-(thiazol-2-yl)benzamide Derivatives as Supramolecular Gelators : Investigates N-(thiazol-2-yl) benzamide derivatives, focusing on their gelation behavior and the role of methyl functionality and S⋯O interaction. This research could provide a foundation for understanding the physical and chemical properties of similar compounds (Yadav & Ballabh, 2020).

properties

IUPAC Name

N-[(2-phenyl-1,3-oxazol-4-yl)methyl]-2-propyl-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2S/c1-2-6-15-20-14(11-23-15)16(21)18-9-13-10-22-17(19-13)12-7-4-3-5-8-12/h3-5,7-8,10-11H,2,6,9H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCHUTOWPEVGZQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC(=CS1)C(=O)NCC2=COC(=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(2-Phenyl-1,3-oxazol-4-YL)methyl]-2-propyl-1,3-thiazole-4-carboxamide

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